1-Benzyl-4,4'-bipyridin-1-ium dichloride
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Overview
Description
1-Benzyl-4,4’-bipyridin-1-ium dichloride, also known as benzyl viologen dichloride, is a chemical compound with the molecular formula C24H22Cl2N2. It is a derivative of bipyridine, a class of compounds known for their electrochemical properties. This compound is often used in various scientific research applications due to its unique redox characteristics and ability to form stable radical cations .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzyl-4,4’-bipyridin-1-ium dichloride can be synthesized through the Zincke reaction, which involves the condensation of nucleophilic amines with N-(2,4-dinitrophenyl)pyridinium salts . The reaction typically requires heating the reactants in ethanol under reflux conditions for several days to achieve high yields .
Industrial Production Methods: Industrial production of 1-Benzyl-4,4’-bipyridin-1-ium dichloride involves similar synthetic routes but on a larger scale. The process is optimized for efficiency and cost-effectiveness, often utilizing continuous flow reactors to maintain consistent reaction conditions and high throughput .
Chemical Reactions Analysis
Types of Reactions: 1-Benzyl-4,4’-bipyridin-1-ium dichloride undergoes various chemical reactions, including:
Reduction: It can be reduced to its neutral state using reducing agents like sodium borohydride.
Oxidation: The compound can be oxidized to form radical cations, which are stable and exhibit distinct color changes.
Substitution: It can participate in nucleophilic substitution reactions, where the benzyl group can be replaced with other substituents.
Common Reagents and Conditions:
Reducing Agents: Sodium borohydride is commonly used for reduction reactions.
Oxidizing Agents: Electrochemical methods or chemical oxidants like ferric chloride can be used for oxidation.
Solvents: Ethanol and water are frequently used as solvents in these reactions.
Major Products Formed:
Reduction Products: Neutral bipyridinium derivatives.
Oxidation Products: Stable radical cations with distinct color changes.
Substitution Products: Various substituted bipyridinium compounds depending on the nucleophile used.
Scientific Research Applications
1-Benzyl-4,4’-bipyridin-1-ium dichloride has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Benzyl-4,4’-bipyridin-1-ium dichloride involves its redox properties. The compound can undergo reversible one- and two-electron reductions, forming stable radical cations. These redox processes are accompanied by significant changes in the electronic absorption spectra, making it useful in electrochromic devices . The molecular targets and pathways involved include electron transport chains in biological systems and conductive pathways in electronic devices .
Comparison with Similar Compounds
1,1’-Dimethyl-4,4’-bipyridinium dichloride (Methyl viologen): Similar redox properties but with different substituents, leading to variations in stability and reactivity.
1,1’-Dibenzyl-4,4’-bipyridinium dichloride: Another derivative with similar electrochemical characteristics but different applications due to its structural differences.
Uniqueness: 1-Benzyl-4,4’-bipyridin-1-ium dichloride is unique due to its specific redox properties and ability to form stable radical cations. Its benzyl substituent provides distinct electronic and steric effects, making it suitable for specialized applications in electrochromic devices and as an electron mediator in biological systems .
Properties
CAS No. |
85578-06-9 |
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Molecular Formula |
C17H16Cl2N2 |
Molecular Weight |
319.2 g/mol |
IUPAC Name |
1-benzyl-4-pyridin-1-ium-4-ylpyridin-1-ium;dichloride |
InChI |
InChI=1S/C17H15N2.2ClH/c1-2-4-15(5-3-1)14-19-12-8-17(9-13-19)16-6-10-18-11-7-16;;/h1-13H,14H2;2*1H/q+1;;/p-1 |
InChI Key |
OYOPMIZSADSNLN-UHFFFAOYSA-M |
Canonical SMILES |
C1=CC=C(C=C1)C[N+]2=CC=C(C=C2)C3=CC=[NH+]C=C3.[Cl-].[Cl-] |
Origin of Product |
United States |
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